(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one
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Overview
Description
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one is an organic compound known for its unique structure and properties It is characterized by the presence of a benzyl group, an imino group, and two phenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(Benzylimino)-1,2-diphenylethan-1-one typically involves the condensation of benzylamine with benzil under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include benzylamine, benzil, and a suitable acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce benzylamine derivatives.
Scientific Research Applications
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(Benzylimino)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzylideneacetophenone: Similar structure but lacks the imine group.
Benzylamine: Contains the benzyl group but lacks the diphenylethanone backbone.
Diphenylmethane: Similar backbone but lacks the imine and benzyl groups.
Uniqueness
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and properties
Properties
CAS No. |
65755-32-0 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-benzylimino-1,2-diphenylethanone |
InChI |
InChI=1S/C21H17NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
ITWXMSXAVAQNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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